N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide
Description
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a benzofuran moiety, an oxane ring, and a sulfonamide group
Properties
IUPAC Name |
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-13-16-5-3-4-6-17(16)23-18(13)14(2)19-24(20,21)12-9-15-7-10-22-11-8-15/h3-6,14-15,19H,7-12H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZDKORCDTBLC-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)NS(=O)(=O)CCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)[C@H](C)NS(=O)(=O)CCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Introduction of the Ethyl Group: The next step involves the alkylation of the benzofuran ring to introduce the ethyl group at the desired position. This can be done using alkyl halides in the presence of a base.
Formation of the Oxane Ring: The oxane ring is introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-diones.
Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzofuran-2,3-diones.
Reduction: Reduced benzofuran derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of benzofuran and sulfonamide exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA or interact with enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 3-methylbenzofuran share the benzofuran core but differ in their substituents.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with different substituents on the sulfonamide group.
Oxane Derivatives: Compounds like tetrahydropyran and its derivatives share the oxane ring structure.
Uniqueness
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is unique due to the combination of its benzofuran, oxane, and sulfonamide moieties. This unique structure may confer specific biological activities that are not observed in simpler compounds. Its potential for diverse chemical reactions and biological interactions makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
